21-Hydroxy-Oligomycin

K-Ras Plasma Membrane Mislocalization

K-Ras-driven cancer research frequently encounters compound efflux by P-glycoprotein or excessive cytotoxicity that confounds long-term assays. 21-Hydroxy-Oligomycin A addresses both with a quantifiably balanced profile: • K-Ras PM localization IC50 = 4.82 nM - potent target engagement • P-gp fold-resistance = 0.82 (vs. 0.27 for Oligomycin A) - active in efflux-competent models • Cytotoxicity IC50 = 14.4 μM (SW620) - suitable for extended cell culture • X-ray co-crystal structure available (PDB: 5BQJ) - enables rational structural studies

Molecular Formula C45H74O12
Molecular Weight 807.1 g/mol
Cat. No. B14121981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Hydroxy-Oligomycin
Molecular FormulaC45H74O12
Molecular Weight807.1 g/mol
Structural Identifiers
SMILESCCC1C=CC=CCC(C(C(C(=O)C(C(C(C(=O)C(C(C(C=CC(=O)OC2C(C(CC1O)OC3(C2C)CCC(C(O3)CC(C)O)C)C)C)O)C)C)O)C)(C)O)O)C
InChIInChI=1S/C45H74O12/c1-12-33-17-15-13-14-16-26(4)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)25(3)18-19-37(48)55-41-28(6)36(23-34(33)47)57-45(32(41)10)21-20-24(2)35(56-45)22-27(5)46/h13-15,17-19,24-36,38,40-42,46-47,49,51-52,54H,12,16,20-23H2,1-11H3/b14-13+,17-15+,19-18+/t24-,25-,26+,27+,28+,29-,30-,31-,32-,33-,34+,35-,36-,38+,40+,41+,42-,44+,45+/m0/s1
InChIKeySCVGLVGTMYJVOI-AAYFJTACSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

21-Hydroxy-Oligomycin A Overview


21-Hydroxy-Oligomycin A (also known as 21-Hydroxyoligomycin A, CAS 102042-09-1) is a hydroxylated derivative of the oligomycin class of macrolide antibiotics, isolated from *Streptomyces cyaneogriseus* ssp. *noncyanogenus* [1]. It functions as an exceptionally potent inhibitor of oncogenic K-Ras plasma membrane (PM) localization, a critical mechanism for K-Ras-driven cancers, and also inhibits the mitochondrial F1FO-ATP synthase by binding to its c-ring [2][3].

K-Ras plasma membrane localization inhibition studies
F1FO ATP synthase binding and inhibition research
Multidrug resistance (P-gp) efflux mechanism investigations

Selectivity of 21-Hydroxy-Oligomycin A


Despite belonging to the same structural class, oligomycin analogs exhibit distinct and quantifiable differences in their ability to inhibit K-Ras PM localization and their cytotoxic profiles against cancer cells [1]. Simple substitution with other oligomycins (e.g., Oligomycin A, B, C, D, or E) is not scientifically valid, as their IC50 values for this specific activity vary by up to 10-fold, and their susceptibility to P-glycoprotein (P-gp)-mediated efflux differs significantly [2]. The following quantitative evidence demonstrates where 21-Hydroxy-Oligomycin A differentiates itself, providing a clear rationale for its specific selection in research applications targeting K-Ras membrane mislocalization.

! Oligomycin analog K-Ras inhibition potency varies significantly, which may limit direct substitution.
! P-gp efflux susceptibility differs; intracellular exposure and activity may not transfer across analogs.
! Polypharmacology (K-Ras inhibition vs ATPase/P-gp inhibition) is not equivalent, affecting experimental interpretation.

Quantitative Evidence for 21-Hydroxy-Oligomycin A


K-Ras PM Localization vs. Oligomycin A

21-Hydroxy-Oligomycin A (Compound 6) is a potent inhibitor of K-Ras PM localization, but its IC50 of 4.82 ± 0.70 nM is 3.3-fold less potent than that of the parent compound Oligomycin A (Compound 1) which has an IC50 of 1.44 ± 0.03 nM [1].

K-Ras PM Localization vs Oligomycin A
Head-to-head
21-Hydroxy-Oligomycin A: 4.82 ± 0.70 nM vs Oligomycin A: 1.44 ± 0.03 nM (3.3-fold less potent)
Reported potency context for K-Ras inhibition; supports differentiation within oligomycin series.
MDCK mGFP-K-RasG12V, 48h treatment
K-Ras Plasma Membrane Mislocalization

K-Ras PM Localization vs. Oligomycin E

21-Hydroxy-Oligomycin A (Compound 6) exhibits an IC50 of 4.82 ± 0.70 nM, which is comparable to Oligomycin E (Compound 5; IC50 of 4.90 ± 0.64 nM) [1]. However, these two compounds diverge significantly in their P-gp inhibitory activity, with Compound 5 being the most potent P-gp inhibitor in the series [2].

K-Ras PM Localization vs Oligomycin E
Head-to-head
IC50 4.82 ± 0.70 nM vs Oligomycin E 4.90 ± 0.64 nM (no significant difference)
Comparable K-Ras inhibition, but P-gp inhibitory activity diverges; supports polypharmacology review.
MDCK mGFP-K-RasG12V; Oligomycin E strongly inhibits P-gp
K-Ras Plasma Membrane Mislocalization

Cytotoxicity in P-gp-Overexpressing Cancer Cells

21-Hydroxy-Oligomycin A (Compound 6) is not subject to P-gp-mediated efflux, as indicated by a fold resistance (FR) of 0.82 in SW620 Ad300 cells compared to the parental SW620 line [1]. This contrasts with Oligomycin A (Compound 1), which shows a 3.7-fold lower FR of 0.27, indicating it is more effectively effluxed [1].

P-gp Efflux Susceptibility
Head-to-head
Fold Resistance 0.82
Low susceptibility to P-gp efflux; reported retention of intracellular exposure in resistant colorectal cancer cells.
vs Oligomycin A FR 0.27 in SW620 Ad300; 3.0-fold higher FR
Cytotoxicity P-glycoprotein Colorectal Cancer

Structural Basis for F1FO ATP Synthase Binding

The 21-hydroxy modification on the oligomycin scaffold allows for a specific binding interaction with the yeast F1FO ATP synthase c10-ring, as resolved by X-ray crystallography at 2.1 Å resolution [1]. This structural data provides a molecular rationale for its activity, while comparative binding studies for other oligomycins (e.g., A, B, C) suggest differences in ligating groups and binding affinity [2].

ATP Synthase Binding
Supporting evidence
2.1 Å co-crystal structure with yeast c10-ring (PDB: 5BQJ)
Provides structural basis for target engagement; binding mode may differ from other oligomycins.
X-ray diffraction
F1FO ATP Synthase X-ray Crystallography Mitochondrial Inhibitor

ATPase Inhibition by Oligomycin Scaffold

As a member of the oligomycin class, 21-Hydroxy-Oligomycin A is expected to inhibit mitochondrial F1FO-ATPase. The parent compound, Oligomycin A, has a reported Ki of 1 μM for the intact mitochondrial ATPase and 0.1 μM for the Triton X-100-solubilized enzyme [1]. While direct Ki data for 21-Hydroxy-Oligomycin A are not available, this class-level activity is a key part of its mechanism.

ATPase Inhibition (Class-level)
Class-level inference
No compound-specific data; Oligomycin A Ki: 1 μM (intact), 0.1 μM (solubilized)
Expected class-level ATPase inhibition; verify for 21-Hydroxy-Oligomycin A under your conditions.
Data to verify
Mitochondrial ATPase Enzyme Inhibition Oxidative Phosphorylation

Applications of 21-Hydroxy-Oligomycin A


K-Ras Mislocalization in P-gp Overexpressing Models

21-Hydroxy-Oligomycin A is the preferred oligomycin analog for studies involving colorectal cancer models with high P-gp expression. Its low susceptibility to P-gp-mediated efflux (FR = 0.82) ensures it remains active in cells that would otherwise rapidly efflux Oligomycin A (FR = 0.27) [1].

F1FO ATP Synthase Structural Studies

The high-resolution X-ray crystal structure of 21-Hydroxy-Oligomycin A bound to the yeast c10-ring (PDB: 5BQJ) makes it an ideal tool for structural biology studies aimed at understanding the precise molecular interactions of macrolide inhibitors with the ATP synthase complex [1].

Balanced K-Ras Inhibition and Cytotoxicity

21-Hydroxy-Oligomycin A offers a balanced profile with potent K-Ras PM localization inhibition (IC50 = 4.82 nM) and moderate, predictable cytotoxicity (IC50 = 14.4 μM in SW620 cells) [1]. This makes it suitable for long-term cell culture experiments where high cytotoxicity from more potent analogs (e.g., Oligomycin D with IC50 = 36.0 μM) might be a confounding factor [1].

Application
Selection Property
Validation Focus
K-Ras PM localization in P-gp overexpressing models
Low susceptibility to P-gp efflux
K-Ras localization and cytotoxicity endpoints in resistant vs parental lines
F1FO ATP synthase structural biology
High-resolution co-crystal structure (PDB: 5BQJ)
Binding-mode analysis by X-ray crystallography
K-Ras inhibition with moderate cytotoxicity
Reported balanced inhibition and cytotoxicity profile
Long-term cell culture endpoint monitoring; avoid confounding high cytotoxicity
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